Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate
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Overview
Description
Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate is an organic compound that belongs to the class of esters It features a complex structure with a phenylsulfanyl group attached to a hex-4-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate typically involves multiple steps:
Formation of the Hex-4-enoate Backbone: This can be achieved through the reaction of appropriate alkenes with ethyl chloroformate under basic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the hex-4-enoate backbone.
Methylation: The final step involves the methylation of the appropriate positions on the hex-4-enoate backbone using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can form specific interactions with active sites, while the ester group can undergo hydrolysis, releasing active metabolites. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,5-dimethylhex-4-enoate: Lacks the phenylsulfanyl group, making it less reactive in certain substitution reactions.
Methyl 4,5-dimethyl-6-(phenylsulfanyl)hex-4-enoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl 4,5-dimethyl-6-(phenylsulfanyl)hexanoate: Saturated version, lacking the double bond, which affects its chemical properties.
Uniqueness
This compound is unique due to the presence of both the phenylsulfanyl group and the double bond in the hex-4-enoate backbone
Properties
CAS No. |
66492-74-8 |
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Molecular Formula |
C16H22O2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-6-phenylsulfanylhex-4-enoate |
InChI |
InChI=1S/C16H22O2S/c1-4-18-16(17)11-10-13(2)14(3)12-19-15-8-6-5-7-9-15/h5-9H,4,10-12H2,1-3H3 |
InChI Key |
ZAJSJPKEEPLJEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=C(C)CSC1=CC=CC=C1)C |
Origin of Product |
United States |
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